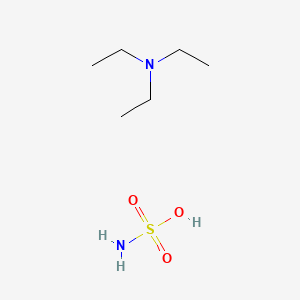
Triethylamine sulfamate
Cat. No. B8522667
:
761-02-4
M. Wt: 198.29 g/mol
InChI Key: DQMFXGQHSPWNOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07560184B2
Procedure details


Separately, 0.49 g (5 mmol) of amidosulfuric acid and 0.51 g (5 mmol) of triethylamine were added to 3 mL of dichloromethane to form amidosulfuric acid triethylamine salt. The formed salt was slowly dripped into the above polymer solution under a nitrogen atmosphere and mixed for 3 hours with stirring. The resulting solution was poured into 400 mL of dichloromethane. The formed precipitates were filtered and washed with dichloromethane, and then dried at 50° C. overnight under reduced pressure. As a result, 0.32 g of yellow powder was obtained for a yield of 81%.



Identifiers


|
REACTION_CXSMILES
|
[S:1]([NH2:5])(=[O:4])(=[O:3])[OH:2].[CH2:6]([N:8]([CH2:11][CH3:12])[CH2:9][CH3:10])[CH3:7]>ClCCl>[CH2:6]([N:8]([CH2:11][CH3:12])[CH2:9][CH3:10])[CH3:7].[S:1]([NH2:5])(=[O:3])(=[O:2])[OH:4] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.49 g
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(=O)(=O)N
|
|
Name
|
|
|
Quantity
|
0.51 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N(CC)CC.S(O)(=O)(=O)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
